molecular formula C18H19N5O2S B12208082 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 904815-73-2

2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12208082
CAS No.: 904815-73-2
M. Wt: 369.4 g/mol
InChI Key: CCJZJJVZDFYREH-UHFFFAOYSA-N
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Description

2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a sulfanyl group, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an amide coupling reaction with 3-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, while the sulfanyl and methoxyphenyl groups could modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.

    2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The unique combination of the tetrazole ring, sulfanyl group, and methoxyphenyl group in 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide distinguishes it from other similar compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

904815-73-2

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O2S/c1-12-7-13(2)9-15(8-12)23-18(20-21-22-23)26-11-17(24)19-14-5-4-6-16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

CCJZJJVZDFYREH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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